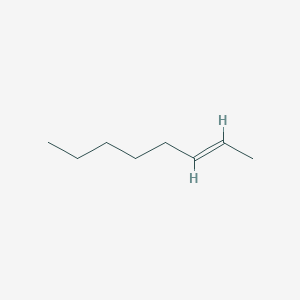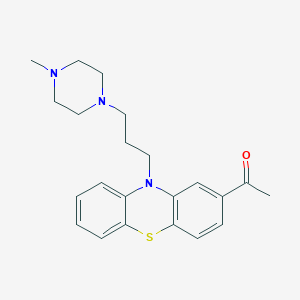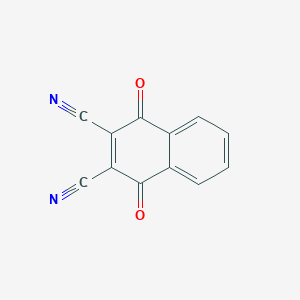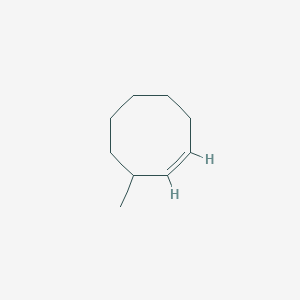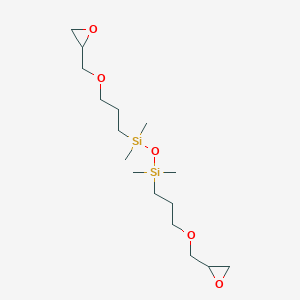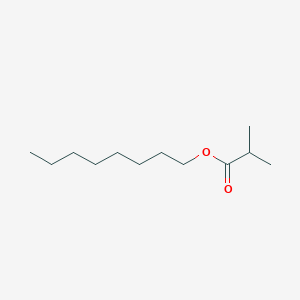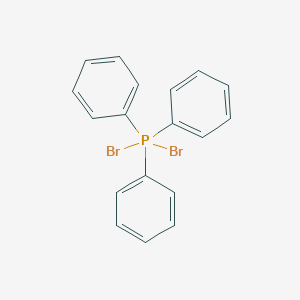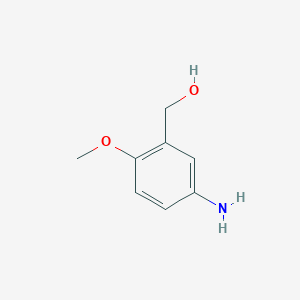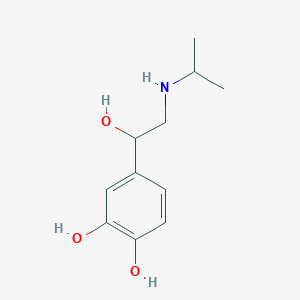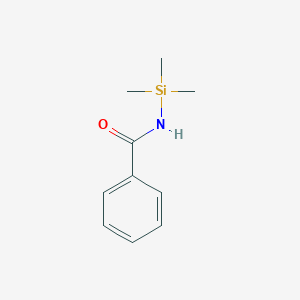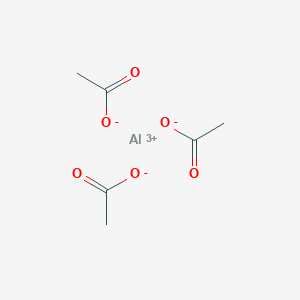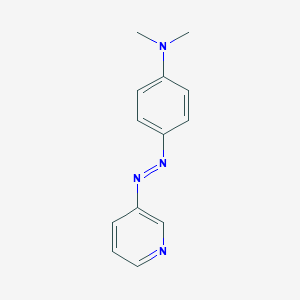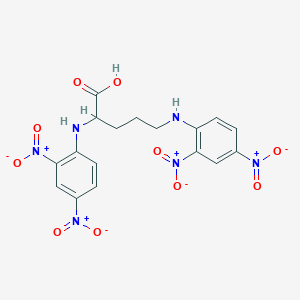
2,5-Bis(2,4-dinitroanilino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,4-dinitroanilino)pentanoic acid, also known as BDNP, is a synthetic compound that has been widely used in scientific research for its unique properties. BDNP belongs to the family of nitroaryl compounds, which are known for their ability to interact with biological molecules and modulate their functions.
Mécanisme D'action
2,5-Bis(2,4-dinitroanilino)pentanoic acid is believed to interact with biological molecules through the formation of covalent bonds with specific amino acid residues. The compound has been shown to bind to cysteine and histidine residues in proteins, as well as to interact with guanine and adenine bases in DNA and RNA. 2,5-Bis(2,4-dinitroanilino)pentanoic acid can modulate the activity of enzymes by inhibiting their catalytic activity or altering their conformation. It can also affect the function of receptors and ion channels by modulating their ligand binding or gating properties.
Effets Biochimiques Et Physiologiques
2,5-Bis(2,4-dinitroanilino)pentanoic acid has been shown to have a wide range of biochemical and physiological effects. The compound can inhibit the activity of enzymes involved in various metabolic pathways, such as glycolysis, Krebs cycle, and oxidative phosphorylation. It can also modulate the function of ion channels and receptors involved in neuronal signaling, muscle contraction, and hormone secretion. 2,5-Bis(2,4-dinitroanilino)pentanoic acid has been shown to induce apoptosis in cancer cells, and to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Bis(2,4-dinitroanilino)pentanoic acid in lab experiments is its ability to selectively interact with specific biomolecules. The compound can be used to study the function of a particular enzyme or receptor, without affecting other cellular processes. 2,5-Bis(2,4-dinitroanilino)pentanoic acid is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 2,5-Bis(2,4-dinitroanilino)pentanoic acid is its toxicity. The compound can be harmful to cells and organisms at high concentrations, and its use should be carefully controlled.
Orientations Futures
There are several future directions for the use of 2,5-Bis(2,4-dinitroanilino)pentanoic acid in scientific research. One area of interest is the development of new synthetic analogs that can selectively interact with specific biomolecules. Another direction is the use of 2,5-Bis(2,4-dinitroanilino)pentanoic acid in drug discovery, as the compound has been shown to have potential therapeutic applications. Finally, the use of 2,5-Bis(2,4-dinitroanilino)pentanoic acid in combination with other compounds or therapies may provide new insights into the mechanisms of disease and the development of new treatments.
Conclusion:
In conclusion, 2,5-Bis(2,4-dinitroanilino)pentanoic acid is a synthetic compound that has been widely used in scientific research for its unique properties. The compound can selectively interact with specific biomolecules and modulate their function, making it a valuable tool for studying the mechanisms of biological processes. While the compound has advantages and limitations for lab experiments, its potential applications in drug discovery and disease research make it an important area of future investigation.
Méthodes De Synthèse
2,5-Bis(2,4-dinitroanilino)pentanoic acid is synthesized by reacting 2,4-dinitroaniline with diethyl malonate in the presence of an acid catalyst. The resulting product is then treated with sodium ethoxide to form the final compound. The synthesis of 2,5-Bis(2,4-dinitroanilino)pentanoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
2,5-Bis(2,4-dinitroanilino)pentanoic acid has been used extensively in scientific research as a tool to study the function of biological molecules. The compound is known to interact with proteins, nucleic acids, and other biomolecules, and modulate their activity. 2,5-Bis(2,4-dinitroanilino)pentanoic acid has been used to study the function of enzymes, receptors, and ion channels, as well as to investigate the mechanisms of signal transduction and gene expression.
Propriétés
Numéro CAS |
10236-61-0 |
|---|---|
Nom du produit |
2,5-Bis(2,4-dinitroanilino)pentanoic acid |
Formule moléculaire |
C17H16N6O10 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
2,5-bis(2,4-dinitroanilino)pentanoic acid |
InChI |
InChI=1S/C17H16N6O10/c24-17(25)14(19-13-6-4-11(21(28)29)9-16(13)23(32)33)2-1-7-18-12-5-3-10(20(26)27)8-15(12)22(30)31/h3-6,8-9,14,18-19H,1-2,7H2,(H,24,25) |
Clé InChI |
YRKUYJKLFVZPHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
10236-61-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



